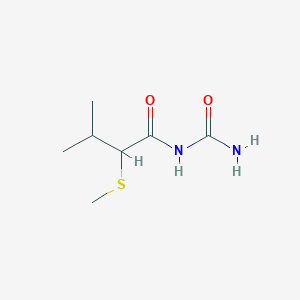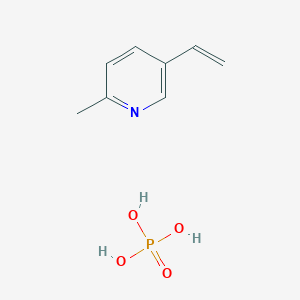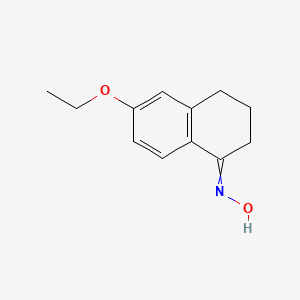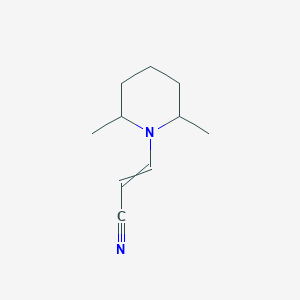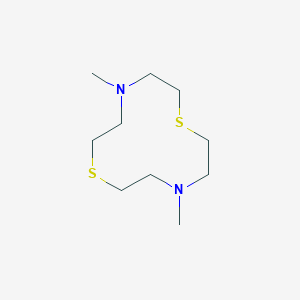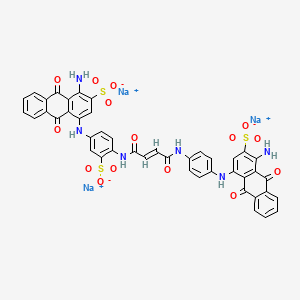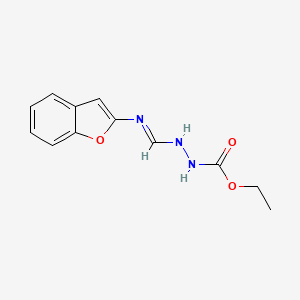
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester is an organic compound that features a benzofuran moiety linked to a hydrazinecarboxylic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester typically involves the condensation of 2-benzofuran-1-carbaldehyde with hydrazinecarboxylic acid ethyl ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the hydrazinecarboxylic acid ethyl ester group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Hydrazinecarboxylic acid ethyl ester: Shares the hydrazinecarboxylic acid ethyl ester moiety but lacks the benzofuran ring.
2-Benzofuran-1-carbaldehyde: Contains the benzofuran ring but lacks the hydrazinecarboxylic acid ethyl ester group.
Uniqueness: 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester is unique due to the combination of the benzofuran and hydrazinecarboxylic acid ethyl ester moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
72583-90-5 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl N-[[(E)-1-benzofuran-2-yliminomethyl]amino]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-12(16)15-14-8-13-11-7-9-5-3-4-6-10(9)18-11/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
LHZUSICPOSOXPP-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)NN/C=N/C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CCOC(=O)NNC=NC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
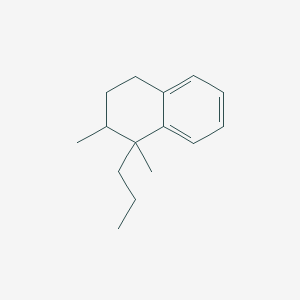
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
